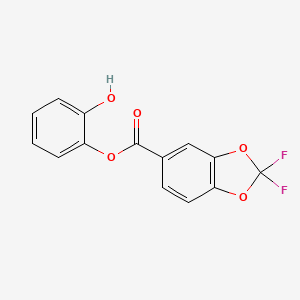

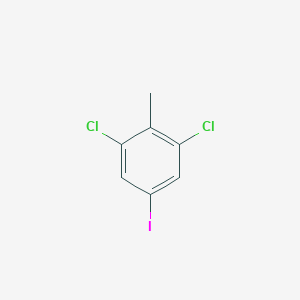

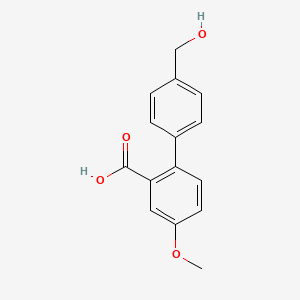

2-[tert-Butyldimethylsilyloxy)-1,3,5-triifluorobenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-Butyldimethylsilyloxy compounds are a type of organosilicon compound. They are commonly used in synthetic chemistry as protective groups for alcohols . The tert-butyldimethylsilyloxy group is known for its high hydrolytic stability, making it a promising choice for such applications .

Synthesis Analysis

The synthesis of tert-butyldimethylsilyloxy compounds often involves the reaction of alcohols with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base . The use of imidazole with TBDMS-Cl and dimethylformamide (DMF) as solvent has been found to be effective, resulting in the mild conversion of various alcohols to tert-butyldimethylsilyl ethers in high yield .Molecular Structure Analysis

The molecular structure of a tert-butyldimethylsilyloxy compound typically includes a silicon atom bonded to a tert-butyl group, two methyl groups, and an oxygen atom. The oxygen atom is then bonded to the rest of the molecule .Chemical Reactions Analysis

Tert-butyldimethylsilyloxy groups can act as protective groups for alcohols in various chemical reactions . They can be removed by treatment with tetra-n-butylammonium fluoride (TBAF) in THF at 25°C .Physical And Chemical Properties Analysis

The physical and chemical properties of a tert-butyldimethylsilyloxy compound can vary depending on the specific compound. For example, (tert-Butyldimethylsilyloxy)acetaldehyde has a boiling point of 165-167 °C and a density of 0.915 g/mL at 25 °C .Safety and Hazards

作用機序

Target of Action

Compounds with tert-butyldimethylsilyloxy groups are often used in synthetic chemistry as protecting groups for alcohols .

Mode of Action

The tert-Butyldimethylsilyloxy group in the compound acts as a protecting group for alcohols during chemical reactions . It prevents the alcohol from reacting with other substances while allowing the rest of the molecule to undergo desired transformations . Once the desired reactions are complete, the protecting group can be removed to restore the alcohol .

Biochemical Pathways

The use of tert-butyldimethylsilyloxy groups in synthetic chemistry can influence a variety of biochemical pathways depending on the specific reactions and transformations involved .

Pharmacokinetics

As a synthetic compound used primarily in chemical reactions, its bioavailability would depend on factors such as the specific reactions involved and the presence of other compounds .

Result of Action

The result of the action of 2-[tert-Butyldimethylsilyloxy)-1,3,5-triifluorobenzene] is the protection of alcohol groups during chemical reactions, allowing for controlled transformations of the rest of the molecule . This can lead to the synthesis of a wide variety of complex organic compounds .

Action Environment

The action, efficacy, and stability of 2-[tert-Butyldimethylsilyloxy)-1,3,5-triifluorobenzene] can be influenced by various environmental factors, including the presence of other reactants, the temperature, and the pH of the reaction environment . These factors can affect the rate of reaction, the selectivity of the reaction, and the stability of the protecting group .

特性

IUPAC Name |

tert-butyl-dimethyl-(2,4,6-trifluorophenoxy)silane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17F3OSi/c1-12(2,3)17(4,5)16-11-9(14)6-8(13)7-10(11)15/h6-7H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKYWVXWWJCPQBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17F3OSi |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.34 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyloxycalix[7]arene](/img/structure/B6289087.png)

![Benzyloxycalix[6]arene](/img/structure/B6289091.png)

![4-(5-Cyano-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid](/img/structure/B6289103.png)